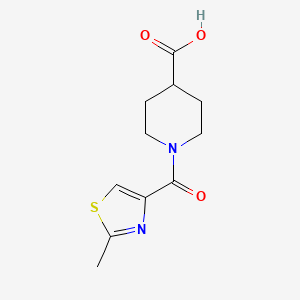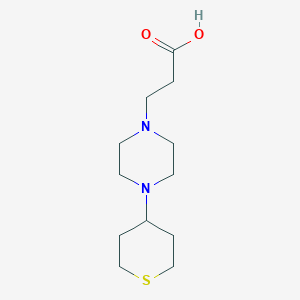![molecular formula C12H13Cl2NO2 B1466449 1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1491876-41-5](/img/structure/B1466449.png)
1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid”, can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Molecular Structure Analysis
The molecular structure of “1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid” is characterized by a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists to develop compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The dichlorophenyl group could potentially enhance the binding affinity to certain biological targets, making it a valuable moiety in designing selective drug candidates.
Pharmacokinetics: ADME/Tox Studies
The introduction of heteroatomic fragments like pyrrolidine can modify physicochemical parameters, which is crucial for optimizing the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles of drug candidates . This compound’s unique structure may influence its pharmacokinetic properties, making it an interesting subject for ADME/Tox studies.
Neuropharmacology: Anticonvulsant Activity
Compounds with the pyrrolidine-2,5-dione ring have shown anticonvulsant activity. The non-aromatic substituent in position 3 of the pyrrolidine ring positively affects this activity . As such, the compound could be explored for its potential anticonvulsant properties, contributing to the development of new treatments for epilepsy and other seizure disorders.
Bioactive Compound Development: Target Selectivity
The pyrrolidine ring’s presence in bioactive molecules can lead to target selectivity, which is crucial for the development of new therapeutics with fewer side effects . The dichlorophenyl group of this compound may offer additional points of interaction with biological targets, enhancing selectivity and potency.
Structural Biology: Protein-Ligand Interactions
Stereochemistry plays a significant role in the binding mode of drug candidates to enantioselective proteins. The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles due to varying binding modes . This compound could serve as a model to study protein-ligand interactions, aiding in the understanding of molecular recognition processes.
Orientations Futures
The future directions for “1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .
Mécanisme D'action
Target of action
The pyrrolidine ring is a common feature in many biologically active compounds and can interact with a variety of biological targets .
Mode of action
Without specific information on the compound, it’s difficult to describe its exact mode of action. Compounds with a pyrrolidine ring can interact with their targets in a variety of ways, depending on the other functional groups present in the molecule .
Biochemical pathways
Pyrrolidine derivatives can influence a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyrrolidine derivatives can have diverse ADME properties .
Propriétés
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-3-8(4-11(14)5-10)6-15-2-1-9(7-15)12(16)17/h3-5,9H,1-2,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFKYOOVSXQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466367.png)
![(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466368.png)
![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)



![2-(4-Bromophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466378.png)



![1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466385.png)

![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466388.png)
